molecular formula C16H14N6O2S2 B3717509 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B3717509
M. Wt: 386.5 g/mol
InChI Key: WVKGQKHAQYJAMT-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazinoindole core and a thiazolylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the triazinoindole core through cyclization reactions. Subsequent steps involve the introduction of the thiazolylacetamide moiety via nucleophilic substitution or condensation reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE has numerous applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer treatment or antimicrobial therapy.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its combination of a triazinoindole core and a thiazolylacetamide moiety sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-2-22-10-6-4-3-5-9(10)13-14(22)19-16(21-20-13)26-8-12(24)18-15-17-11(23)7-25-15/h3-6H,2,7-8H2,1H3,(H,17,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKGQKHAQYJAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N=C4NC(=O)CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE

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